7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
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Overview
Description
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multistep reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including metabolic disorders and neurological conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-azaspiro[3.5]nonane: Shares the spirocyclic core but lacks the carboxamide group.
1-oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different ring sizes and functional groups.
2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Contains a similar spirocyclic structure with a carboxylate group instead of a carboxamide.
Uniqueness
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide stands out due to its specific functional groups and structural features. These characteristics confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-6-4-5-7-13(12)17-14(19)18-8-16(9-18)10-20-15(2,3)21-11-16/h4-7H,8-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDUOWNHZGXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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